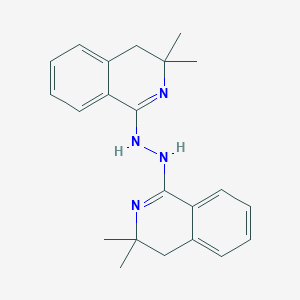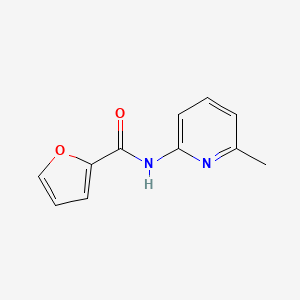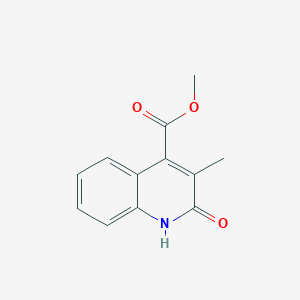![molecular formula C17H21N9 B5658383 2-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5658383.png)
2-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds with intricate structures, such as "2-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine," are of great interest due to their potential biological activities and applications in various fields. These compounds often involve heterocyclic frameworks that are central to many pharmaceuticals and agrochemicals.
Synthesis Analysis
Synthetic approaches to compounds with 1,2,4-triazole and pyrazine units have been explored through various methodologies. For instance, the facile iodine(III)-mediated synthesis of triazolo-pyridines demonstrates the utility of hypervalent iodine reagents for constructing complex heterocycles due to their low toxicity and ease of handling (Prakash et al., 2011). Similarly, the synthesis of piperidine derivatives from 2H-1,4-oxazin-2-ones highlights the versatility of starting materials in accessing piperidine-containing structures, relevant to the compound of interest (Rogiers et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds incorporating 1,2,4-triazole and pyrazine units has been a subject of interest due to their complex nature and potential interactions. Detailed NMR studies and DFT calculations can provide insights into the stability and tautomeric preferences of these compounds, aiding in understanding their reactivity and biological activity (Zhang et al., 2019).
Chemical Reactions and Properties
The reactivity of triazole and pyrazine derivatives under various conditions can lead to a wide range of chemical transformations, offering pathways to novel compounds. For example, the genotoxicity study of a pyrazine derivative sheds light on the potential metabolic bioactivation pathways and the importance of modifying chemical structures to mitigate adverse reactions (Gunduz et al., 2018).
Propiedades
IUPAC Name |
2-[4-[4-cyclopropyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N9/c1-2-14(1)26-16(10-25-12-19-11-21-25)22-23-17(26)13-3-7-24(8-4-13)15-9-18-5-6-20-15/h5-6,9,11-14H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOFQQDQNKNAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2C3CCN(CC3)C4=NC=CN=C4)CN5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-acetyl-6-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658300.png)

![8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B5658309.png)
![6-chloro-2-{[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5658311.png)
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5658315.png)




![4-[3-(cyclopropylmethyl)-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-ethylpyridin-2(1H)-one](/img/structure/B5658353.png)
![3-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5658358.png)
![3-{[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-1-methylquinoxalin-2(1H)-one](/img/structure/B5658364.png)
![3-({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5658370.png)
